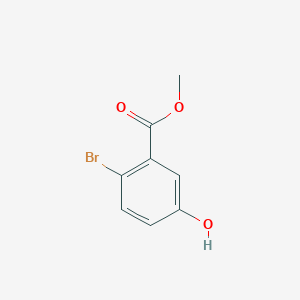

Methyl 2-bromo-5-hydroxybenzoate

Description

Methyl 2-bromo-5-hydroxybenzoate (CAS Ref: 54-OR400090) is a halogenated aromatic ester characterized by a methyl ester group, a bromine atom at the 2-position, and a hydroxyl group at the 5-position of the benzoate ring. This compound is primarily employed as a versatile intermediate in organic synthesis and pharmaceutical research, enabling the development of bioactive molecules due to its reactive sites for further functionalization . It is commercially available in varying quantities (1g to 25g) at premium pricing, reflecting its specialized applications in high-purity research contexts .

Properties

IUPAC Name |

methyl 2-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWIFVOBRBJANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Carboxylic Acid Methylation

The most straightforward method involves esterifying 2-bromo-5-hydroxybenzoic acid with methanol. In a representative procedure, 2-bromo-5-hydroxybenzoic acid is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH) to deprotonate the hydroxyl group. Methyl iodide is then added to facilitate the esterification:

Key Conditions :

-

Solvent : DMF or acetone (5–10 mL/g substrate)

-

Base : NaH (1.2–1.5 equivalents)

-

Temperature : 0–25°C, 4–8 hours

Industrial Adaptations :

-

Continuous flow reactors improve scalability by mitigating exothermic risks during NaH addition.

-

Solvent recovery systems (e.g., reduced-pressure distillation) reduce DMF waste.

Bromination of Methyl 5-Hydroxybenzoate

Electrophilic Aromatic Substitution

Bromination of methyl 5-hydroxybenzoate using N-bromosuccinimide (NBS) in halogenated solvents achieves regioselective substitution at the ortho position. Red phosphorus and potassium bromate act as catalysts:

Optimized Protocol :

-

Solvent : Dichloromethane or chloroform (mass ratio 1:10–20)

-

Catalysts : Red phosphorus (0.01–0.2 mol%), HSO (0.5–5 wt%)

-

Reaction Time : 3–6 hours at 25–30°C

Mechanistic Insight :

-

HSO protonates the hydroxyl group, directing NBS to the electron-rich ortho position.

Demethylation of Methoxy Precursors

Boron Tribromide-Mediated Demethylation

Methyl 2-bromo-5-methoxybenzoate is treated with BBr to cleave the methoxy group:

Procedure :

-

Conditions : 0–25°C, 3 hours in dichloromethane

-

Workup : Quench with ice water, extract with ethyl acetate, recrystallize in methanol

Advantages :

-

High selectivity without over-bromination.

-

Compatible with acid-sensitive substrates.

One-Pot Bromination-Esterification

Simultaneous Bromination and Methylation

A scalable one-pot method brominates 5-hydroxybenzoic acid while esterifying the carboxylic acid group:

-

Bromination : 5-Hydroxybenzoic acid is treated with bromine in HSO at 0–10°C.

-

Esterification : Methanol is added to quench the reaction, forming the methyl ester.

Key Parameters :

-

Molar Ratio : 1:1.2 (substrate:Br)

-

Acid Catalyst : Concentrated HSO (5–10 wt%)

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|

| Direct Esterification | NaH, CHI | 75–85 | 98–99 | Lab-scale |

| NBS Bromination | NBS, Red P, HSO | 90–92 | >99 | Industrial |

| BBr Demethylation | BBr | 85–91 | 97–98 | Lab-scale |

| One-Pot Synthesis | Br, HSO | 78–82 | 95–97 | Pilot-scale |

Industrial Recommendations :

-

NBS bromination is preferred for high-volume production due to superior yield and minimal purification steps.

-

One-pot methods reduce solvent use but require rigorous temperature control to avoid polybromination.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

H NMR (CDCl): δ 10.2 (s, 1H, -OH), 7.85 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzoic acid.

Reduction: Formation of methyl 2-bromo-5-methoxybenzoate or methyl 2-bromo-5-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-5-hydroxybenzoate is utilized in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-hydroxybenzoate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor for inhibitors that target the Mcl-1 protein, which is involved in cell survival pathways. The bromine and hydroxyl groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ethyl vs. Methyl Esters

A key structural variation among halogenated benzoates lies in the ester group. For instance, Ethyl 5-bromo-2-hydroxybenzoate (Entry 7, ) shares the bromo and hydroxy substituents with Methyl 2-bromo-5-hydroxybenzoate but substitutes the methyl ester with an ethyl group. This difference increases molecular weight (e.g., +14 g/mol for ethyl vs. methyl) and may reduce solubility in polar solvents due to the larger hydrophobic alkyl chain . Such esters are commonly used in pharmaceutical intermediates, where alkyl chain length influences metabolic stability and bioavailability .

Substituent Variations: Bromo, Hydroxy, and Amino Groups

The position and nature of substituents significantly alter reactivity and applications:

- Methyl 5-Amino-2-bromo-4-chlorobenzoate (Cat No.: L037508, ) replaces the hydroxyl group with an amino group and introduces a chlorine atom at the 4-position. The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination), while chlorine increases electronegativity, affecting electronic distribution on the aromatic ring .

- Methyl salicylate (), lacking bromine but retaining the hydroxyl group, exhibits higher volatility (Henry’s law constant: 1.2 × 10⁻⁵ atm·m³/mol) and lower molecular weight (152.15 g/mol) compared to this compound (estimated MW: 231.0 g/mol). This makes methyl salicylate more suitable for applications requiring vapor-phase reactivity, such as atmospheric studies .

Comparative Analysis of Physicochemical Properties

Biological Activity

Methyl 2-bromo-5-hydroxybenzoate, an organic compound with the molecular formula C8H7BrO3, is a derivative of benzoic acid characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound exhibits unique chemical reactivity attributed to its specific substitution pattern. The presence of the bromine atom enhances its binding affinity to biological targets, which may include enzymes or receptors involved in critical cellular pathways.

Biochemical Pathways

The compound has been utilized in the synthesis of macrocyclic Mcl-1 inhibitors, which are being explored for their potential to induce apoptosis in cancer cells, particularly in the treatment of multiple myeloma. The mechanism involves free radical reactions where this compound can participate in nucleophilic substitution and oxidation reactions, leading to the formation of reactive intermediates that can affect cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential as a scaffold for developing new antibiotics.

- Anti-cancer Research : In a preclinical study focused on multiple myeloma, this compound was part of a series of compounds evaluated for their ability to inhibit Mcl-1 protein expression. The results indicated that certain derivatives could effectively induce apoptosis in cancer cell lines, supporting further exploration into its therapeutic applications .

- Inflammation Inhibition : Another research project evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages. The findings revealed a significant reduction in nitric oxide production and inflammatory cytokine release, suggesting that this compound could be beneficial in managing inflammation-related disorders.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for Methyl 2-bromo-5-hydroxybenzoate?

- Methodology :

- Step 1 : Start with 5-hydroxybenzoic acid. Protect the hydroxyl group using a propyl or methyl group via alkylation (e.g., reaction with propyl bromide under basic conditions) .

- Step 2 : Brominate the aromatic ring at the 2-position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures (273 K) to achieve regioselectivity .

- Step 3 : Esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) under reflux conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

- Key Data :

- Boiling point: ~271°C .

- Density: 1.520 g/mL at 25°C .

Q. How is this compound characterized spectroscopically?

- Analytical Techniques :

- FTIR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹, hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ (if deprotected), and aromatic C-Br vibrations at ~550–650 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons show splitting patterns consistent with substitution (e.g., doublets for adjacent protons). Methoxy protons appear as a singlet at ~3.8–4.0 ppm .

- ¹³C NMR : Carbonyl carbon at ~165–170 ppm, aromatic carbons influenced by bromine deshielding .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 245.08 (calculated for C₈H₇BrO₃) .

Q. What safety protocols are recommended for handling this compound?

- Handling :

- Use fume hoods to avoid inhalation; wear nitrile gloves and safety goggles .

- Avoid contact with oxidizing agents due to potential bromine release .

- Emergency Measures :

- Skin contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye exposure : Rinse with water for 15 minutes; remove contact lenses .

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from heat .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the structure of this compound derivatives?

- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/methanol mixture .

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to model atomic positions and thermal parameters. Analyze planarity deviations (e.g., ~0.086 Å for ester groups) .

- Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., C–H∙∙∙O hydrogen bonds) .

Q. What reaction mechanisms explain the bromination and esterification steps in synthesizing this compound?

- Bromination Mechanism :

- Electrophilic aromatic substitution (EAS) facilitated by AlCl₃, which polarizes Br₂ to generate Br⁺. The hydroxyl group directs bromination to the ortho position via resonance stabilization .

- Esterification Mechanism :

- Acid-catalyzed nucleophilic acyl substitution: Methanol attacks the protonated carboxylic acid, forming a tetrahedral intermediate that collapses to release water and yield the ester .

- Contradictions : Competing para substitution may occur if protecting groups are unstable; optimize reaction time and temperature to suppress side products .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The bromine atom may act as a hydrogen bond acceptor, while the ester group enhances lipophilicity .

- QSAR Modeling : Correlate structural features (e.g., Hammett σ values for substituents) with observed bioactivity. Derivatives with electron-withdrawing groups (Br, NO₂) may show enhanced binding affinity .

- In Silico ADMET : Predict pharmacokinetic properties (e.g., LogP ~2.5 for moderate blood-brain barrier penetration) using tools like SwissADME .

Methodological Considerations

- Data Contradictions : Discrepancies in reported melting points (e.g., 181°C vs. 379 K in ) may arise from polymorphic forms or impurities. Validate purity via HPLC (>95%) .

- Reaction Optimization : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity) for yield improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.